2-(Pyridazin-4-yl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridazin-4-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(11-6)5-1-2-9-10-3-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWUGABIVCMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydrazinopyridazine with α-haloketones to form the thiazole ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production may involve multi-step synthesis starting from readily available raw materials. The process often includes:
Formation of the pyridazine ring: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
Thiazole ring formation: The pyridazine derivative is then reacted with α-haloketones under controlled conditions to form the thiazole ring.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted derivatives: Products with new substituents on the pyridazine or thiazole rings.
Scientific Research Applications
2-(Pyridazin-4-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- Antimicrobial Potential: Hydrazinyl derivatives with pyridine/quinoline substituents show stronger activity than the target compound, suggesting the hydrazine linker may enhance efficacy .
- Toxicity: Nitrofuran analogues (e.g., ANFT) demonstrate carcinogenic risks via nucleic acid binding, highlighting the importance of substituent choice .
Biological Activity
2-(Pyridazin-4-yl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent studies.
Chemical Structure and Synthesis
The molecular formula of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid is , with a molecular weight of approximately 182.21 g/mol. The compound features a thiazole ring fused with a pyridazine moiety, which is crucial for its biological activity. Various synthetic routes have been explored to produce this compound, often involving reactions between thiazole derivatives and pyridazine precursors under acidic or basic conditions.
Antimicrobial Properties
Research indicates that 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. In animal models, administration of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid significantly reduced inflammation markers, such as prostaglandin E2 levels in carrageenan-induced paw edema tests. This effect is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammatory responses.
Analgesic Activity
In analgesic models, including the acetic acid-induced writhing test and hot plate test, 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid demonstrated significant pain-relieving effects. The compound's analgesic efficacy was comparable to that of standard analgesics like ketorolac, indicating its potential as a non-opioid pain management alternative.
The biological activity of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways related to pain and inflammation, potentially affecting the release of neurotransmitters involved in nociception.
- Antimicrobial Mechanisms : The structural features allow it to bind to bacterial targets effectively, disrupting their metabolic processes.
Case Studies
A series of studies have been conducted to evaluate the pharmacological effects of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid:
-
Study on Analgesic Effects : In a controlled study involving mice, the compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a dose-dependent reduction in writhing episodes, with the highest dose showing an approximately 70% reduction compared to control groups.
Dose (mg/kg) Writhing Reduction (%) 10 30 25 50 50 70 -
Anti-inflammatory Study : In a carrageenan-induced paw edema model, the compound significantly reduced paw swelling at doses of 25 mg/kg and showed a higher efficacy than traditional anti-inflammatory drugs.
Treatment Group Paw Swelling Reduction (%) Control 0 Ketorolac 60 Compound 75
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization reactions between pyridazine derivatives and thiazole precursors. For example, hydrazine derivatives can react with α-bromo ketones to form thiazole rings, followed by carboxylation . Optimization includes adjusting reaction temperatures (e.g., 80–100°C for cyclization), using catalysts like acetic acid, and controlling stoichiometric ratios. Yield improvements may involve purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid, and how are data interpreted?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C=N stretch at ~1600 cm⁻¹ for thiazole) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridazinyl protons at δ 8.5–9.0 ppm) and carbon signals (thiazole C-4 carboxylic acid at ~165 ppm) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, S percentages .
Q. What solubility challenges are associated with this compound, and what solvents or formulation strategies can mitigate these issues?
- Methodological Answer : The compound is poorly soluble in water due to its aromatic heterocycles and carboxyl group . Strategies include:
- Using polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.
- Salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility .
- Nanoformulation (liposomes or micelles) for drug delivery studies .
Advanced Research Questions
Q. How does the pyridazinyl substituent influence the compound’s coordination behavior with transition metals, and what are the implications for catalytic or material applications?
- Methodological Answer : The pyridazinyl group acts as a bidentate ligand, coordinating with metals (e.g., Zn²⁺, Cu²⁺) via nitrogen atoms, forming stable complexes. This is confirmed by X-ray crystallography and TG-MS analysis . Applications include:
- Catalysis: Metal complexes as Lewis acid catalysts in organic synthesis.
- Materials: Design of metal-organic frameworks (MOFs) for gas storage or sensing .
Q. What in silico and in vitro methods are recommended to evaluate the ADMET properties of this compound in drug discovery?
- Methodological Answer :
- In Silico : Use tools like SwissADME or ADMETlab to predict absorption (logP), CYP450 interactions, and toxicity (e.g., Ames test predictions) .
- In Vitro :
- Caco-2 assays for intestinal permeability.
- Microsomal stability tests (human liver microsomes) to assess metabolic degradation.
- MTT assays for cytotoxicity profiling against primary cell lines .
Q. How can contradictory bioactivity data between studies on similar thiazole derivatives be resolved through experimental design?
- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences in antimicrobial studies). Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for MIC determinations).
- Using positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Replicating studies across multiple labs to validate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
